6-bromo-3-ethyl-1H-indazole

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

Researchers requiring precise indazole functionalization often face variability with generic building blocks. 6-Bromo-3-ethyl-1H-indazole (CAS 199172-01-5) eliminates this uncertainty as a dual-functional intermediate. - C6 Bromine Handle: Enables robust Suzuki-Miyaura or Buchwald-Hartwig diversification for kinase inhibitor libraries. - Tuned Lipophilicity: The 3-ethyl group provides a specific LogP (~2.9), offering a distinct pharmacokinetic profile versus the parent indazole. - Supply Chain Reliability: Available at ≥95% purity with consistent quality for reproducible SAR studies.

Molecular Formula C9H9BrN2
Molecular Weight 225.08 g/mol
CAS No. 199172-01-5
Cat. No. B168385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3-ethyl-1H-indazole
CAS199172-01-5
Molecular FormulaC9H9BrN2
Molecular Weight225.08 g/mol
Structural Identifiers
SMILESCCC1=C2C=CC(=CC2=NN1)Br
InChIInChI=1S/C9H9BrN2/c1-2-8-7-4-3-6(10)5-9(7)12-11-8/h3-5H,2H2,1H3,(H,11,12)
InChIKeyXZRBYJWQQQBHLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-ethyl-1H-indazole: Structural & Physicochemical Profile


6-Bromo-3-ethyl-1H-indazole (CAS: 199172-01-5, molecular formula C9H9BrN2, molecular weight 225.09) is a heterocyclic organic compound featuring an indazole core (a fused benzene-pyrazole ring system) with a bromine atom at the 6-position and an ethyl group at the 3-position . Its structural attributes include a topological polar surface area (PSA) of 28.68 Ų and a calculated partition coefficient (LogP) of 2.8878, indicative of its lipophilicity profile [1]. The compound is commercially available as a research chemical with purity grades typically ≥95%, serving as a key intermediate or building block in medicinal chemistry and chemical biology investigations .

6-Bromo-3-ethyl-1H-indazole Generic Substitution Limitations


Simple substitution of 6-bromo-3-ethyl-1H-indazole with in-class analogs, such as 3-ethyl-1H-indazole (CAS 4498-71-9) or 6-bromo-1H-indazole (CAS 79762-54-2), is not chemically or biologically equivalent due to the specific and synergistic contribution of its unique substitution pattern. The simultaneous presence of the 6-bromo substituent and the 3-ethyl group confers distinct electronic properties, steric hindrance, and reactivity profiles that are not recapitulated by the individual functional groups alone . The bromine atom serves as a versatile synthetic handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), enabling precise molecular diversification at the 6-position, a strategic advantage absent in the non-brominated analog [1]. Furthermore, the 3-ethyl group influences the compound's lipophilicity (LogP) and metabolic stability relative to the parent indazole scaffold, which can alter biological target engagement and pharmacokinetic properties in derivative compounds [2]. Therefore, employing a generic alternative introduces uncontrolled variables in synthetic efficiency, downstream reactivity, and potential biological activity, jeopardizing the reproducibility and interpretability of research outcomes.

6-Bromo-3-ethyl-1H-indazole Evidence-Based Selection Guide


C6-Bromo as a Cross-Coupling Handle

6-Bromo-3-ethyl-1H-indazole contains a C6-bromo substituent that enables direct participation in palladium-catalyzed cross-coupling reactions, a critical functionality for medicinal chemistry derivatization [1]. Its non-brominated analog, 3-ethyl-1H-indazole (CAS 4498-71-9), lacks this reactive handle, limiting its utility for generating diverse C6-substituted analogs .

Synthetic Chemistry Medicinal Chemistry Cross-Coupling

3-Ethyl Substituent: Lipophilicity Differentiation

The 3-ethyl group in 6-bromo-3-ethyl-1H-indazole significantly increases the calculated partition coefficient (LogP) compared to the non-alkylated, 6-bromo-substituted parent scaffold, 6-bromo-1H-indazole (CAS 79762-54-2) [1].

Lipophilicity Physicochemical Properties Drug Design

Kinase & PDE Inhibition Potential

Indazole-containing compounds, including derivatives of 6-bromo-3-ethyl-1H-indazole, have been implicated as inhibitors of various kinases and phosphodiesterases (PDEs) in patent and research literature [1][2]. While direct quantitative data for the exact compound 6-bromo-3-ethyl-1H-indazole is not available, its core scaffold is a recognized privileged structure for modulating these enzyme classes [3].

Kinase Inhibition Phosphodiesterase Inhibition Medicinal Chemistry

6-Bromo-3-ethyl-1H-indazole Application Scenarios


C6-Functionalization for Kinase Libraries

The C6-bromo substituent provides a ready handle for cross-coupling reactions to introduce diverse aryl, heteroaryl, or amino groups, facilitating the rapid generation of compound libraries for kinase inhibitor SAR studies [1]. This approach is particularly relevant for targets like TTK, PLK4, and Aurora kinases, where indazole scaffolds have demonstrated potent inhibition [2].

PDE4 Inhibitor Synthetic Intermediate

Given the established role of indazole bioisosteres in PDE4 inhibition [3], 6-bromo-3-ethyl-1H-indazole can serve as an advanced intermediate for synthesizing PDE4 inhibitor candidates. Its inherent lipophilicity (LogP ~2.9) can be tuned through subsequent C6-modifications to achieve the desired balance of potency, selectivity, and metabolic stability for treating inflammatory conditions like IBD or COPD [4].

Chemical Biology Probe: Protein-Ligand Interactions

The compound can be utilized in chemical biology to create affinity probes or activity-based probes. The bromine atom offers a potential site for further derivatization, such as introducing a biotin tag or a fluorescent reporter via cross-coupling, enabling target identification or cellular localization studies of indazole-binding proteins.

Analytical Reference Standard

Due to its well-defined structure and commercial availability with specified purity (≥95%), 6-bromo-3-ethyl-1H-indazole is suitable as a reference standard for developing and validating analytical methods (e.g., HPLC, LC-MS) used to characterize new indazole-based chemical entities. Its distinct UV absorbance and mass spectrometric profile facilitate accurate quantitation.

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